molecular formula C19H17BrN4O2 B11109618 3-bromo-N'-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide

3-bromo-N'-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide

Cat. No.: B11109618
M. Wt: 413.3 g/mol
InChI Key: FJWZHIHJWPHBHI-SRZZPIQSSA-N
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Description

3-bromo-N’-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a pyrazole ring, and a benzohydrazide moiety. The presence of these functional groups makes it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide typically involves multi-step reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N’-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-N’-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-bromo-N’-{(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

3-bromo-N-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H17BrN4O2/c1-12-6-8-16(9-7-12)24-19(26)17(13(2)23-24)11-21-22-18(25)14-4-3-5-15(20)10-14/h3-11,23H,1-2H3,(H,22,25)/b21-11+

InChI Key

FJWZHIHJWPHBHI-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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